

Application Notes: DNA Intercalator 1 for Fluorescence Microscopy

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Compound of Interest		
Compound Name:	DNA intercalator 1	
Cat. No.:	B12369871	Get Quote

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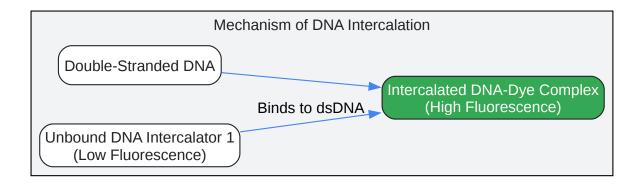
Introduction

DNA Intercalator 1 is a high-sensitivity fluorescent dye designed for the detection and visualization of double-stranded DNA (dsDNA) in fluorescence microscopy applications. As a member of the intercalating dye family, it inserts itself between the base pairs of the DNA double helix.[1][2][3] This binding event leads to a significant enhancement of its fluorescent properties, making it an invaluable tool for researchers in molecular biology, cell biology, and drug development. **DNA Intercalator 1** is particularly well-suited for staining the nuclei of fixed and permeabilized cells, allowing for clear visualization of nuclear morphology and DNA content.

Mechanism of Action

The fluorescence of **DNA Intercalator 1** is significantly enhanced upon binding to dsDNA. In its unbound state in solution, the dye exhibits minimal fluorescence. The mechanism of binding involves the insertion of the planar, aromatic ring system of **DNA Intercalator 1** between adjacent base pairs of the DNA double helix.[1][2] This process, known as intercalation, is driven by a combination of hydrophobic and van der Waals forces. Intercalation causes a localized unwinding and lengthening of the DNA helix to accommodate the dye molecule. This stabilized position within the DNA structure restricts the rotational freedom of the dye, leading to a dramatic increase in its fluorescence quantum yield.





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Caption: Mechanism of fluorescence enhancement upon intercalation.

Applications

DNA Intercalator 1 is a versatile tool for a variety of research applications, including:

- Fluorescence Microscopy: Visualization of nuclear DNA in fixed and permeabilized cells.
- Cell Cycle Analysis: Quantification of DNA content to determine the distribution of cells in different phases of the cell cycle.
- Apoptosis Detection: Identification of chromatin condensation, a hallmark of apoptosis.
- High-Content Screening (HCS): Automated imaging and analysis of cellular responses to various treatments.

Advantages of DNA Intercalator 1

- High Specificity for dsDNA: Provides targeted staining with minimal background noise.
- Significant Fluorescence Enhancement: A greater than 1000-fold increase in fluorescence upon binding to dsDNA ensures a high signal-to-noise ratio.
- Photostability: Exhibits robust performance and resistance to photobleaching under standard imaging conditions.



 Ease of Use: The provided protocols are straightforward and can be easily integrated into existing workflows.

Quantitative Data

The following table summarizes the key quantitative properties of **DNA Intercalator 1**.

Property	Value
Excitation Maximum (Bound)	~495 nm
Emission Maximum (Bound)	~537 nm
Quantum Yield (Bound)	> 0.5
Fluorescence Enhancement	> 1000-fold
Binding Affinity (Kd)	10 ⁻⁸ - 10 ⁻⁹ M
Molar Extinction Coefficient	~70,000 cm ⁻¹ M ⁻¹ at 495 nm

Note: Spectral properties are determined in the presence of saturating amounts of dsDNA.

Protocols

Staining of Fixed and Permeabilized Cells

This protocol provides a general guideline for staining DNA in fixed and permeabilized cells for fluorescence microscopy.

Materials:

- DNA Intercalator 1 (1 mM stock solution in DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
- Cells cultured on coverslips or in imaging plates



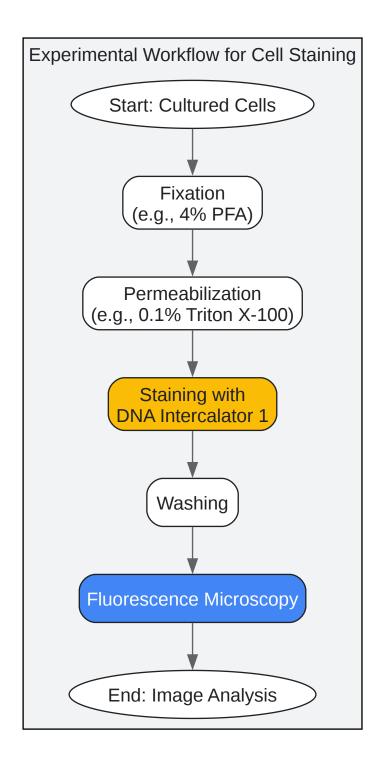
• Fluorescence microscope with appropriate filter sets (e.g., for FITC/GFP)

Procedure:

- Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass coverslips, imaging plates) and culture until they reach the desired confluency.
- Fixation:
 - Aspirate the culture medium.
 - Wash the cells twice with PBS.
 - Add the fixation solution and incubate for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization:
 - Add the permeabilization solution and incubate for 10 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Staining:
 - \circ Prepare a working solution of **DNA Intercalator 1** by diluting the 1 mM stock solution to a final concentration of 1 μ M in PBS.
 - Add the working solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Imaging:
 - Mount the coverslips onto microscope slides with an appropriate mounting medium or image the cells directly in PBS.



 Visualize the stained nuclei using a fluorescence microscope with a filter set appropriate for the excitation and emission wavelengths of **DNA Intercalator 1** (e.g., excitation at 495 nm and emission at 537 nm).



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Caption: Workflow for staining fixed and permeabilized cells.

Important Considerations

- Cytotoxicity: Like many DNA intercalators, DNA Intercalator 1 can be toxic to living cells and
 may affect DNA replication and transcription. Therefore, it is primarily recommended for use
 in fixed and permeabilized cells.
- Photobleaching: While photostable, prolonged exposure to high-intensity light can lead to photobleaching. It is advisable to use an anti-fade mounting medium and minimize light exposure during imaging.
- Optimization: The optimal concentration of **DNA Intercalator 1** and incubation time may vary
 depending on the cell type and experimental conditions. It is recommended to perform a
 titration to determine the optimal staining parameters for your specific application.
- Safety Precautions: DNA intercalators are potential mutagens. Handle with appropriate personal protective equipment (PPE), including gloves and lab coat. Dispose of waste according to institutional guidelines.

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